1-(benzylsulfonyl)-N-(4-chlorophenyl)piperidine-3-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group, a phenylmethanesulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with phenylmethanesulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the carboxamide group is introduced through a reaction with an appropriate amine or amide source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to a particular protein and inhibit its function, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-2-[(PYRIDIN-4-YLMETHYL)AMINO]BENZAMIDE: Shares the chlorophenyl group but differs in the rest of the structure.
N-(4-CHLOROPHENYL)-2H-1,2,3-TRIAZOL-4-AMINE: Contains a triazole ring instead of a piperidine ring.
Uniqueness
N-(4-CHLOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H21ClN2O3S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-chlorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-8-10-18(11-9-17)21-19(23)16-7-4-12-22(13-16)26(24,25)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2,(H,21,23) |
InChI Key |
QDFFGMSHXLPUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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